molecular formula C9H15N3O5 B14259171 Uridine, 5'-amino-5'-deoxy-5,6-dihydro- CAS No. 183617-36-9

Uridine, 5'-amino-5'-deoxy-5,6-dihydro-

Cat. No.: B14259171
CAS No.: 183617-36-9
M. Wt: 245.23 g/mol
InChI Key: IYVFIRVWUSKDCK-XVFCMESISA-N
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Description

Uridine, 5’-amino-5’-deoxy-5,6-dihydro- is a modified nucleoside derived from uridine. This compound is characterized by the presence of an amino group at the 5’ position and the reduction of the 5,6-double bond in the uridine molecule. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the active ester method, which involves the use of N-t-butoxycarbonyl-glycyl, N-t-butoxycarbonyl-L-phenylalanyl, and N-benzyloxycarbonyl-L-phenylalanyl derivatives . The transformations of 5’-benzamido-5’-deoxy-2’,5’-dimethylsulphonyloxy-derivatives of uridine and 5,6-dihydrouridine in refluxing water are also employed .

Industrial Production Methods

Industrial production methods for Uridine, 5’-amino-5’-deoxy-5,6-dihydro- are not well-documented in the literature. the principles of large-scale nucleoside synthesis, such as the use of protective groups and selective deprotection, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Uridine, 5’-amino-5’-deoxy-5,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form uridine derivatives.

    Reduction: Further reduction can modify the uridine structure.

    Substitution: The amino group at the 5’ position can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of Uridine, 5’-amino-5’-deoxy-5,6-dihydro- include:

Major Products

Major products formed from these reactions include:

Scientific Research Applications

Uridine, 5’-amino-5’-deoxy-5,6-dihydro- has several scientific research applications:

  • Chemistry : Used as a building block for the synthesis of more complex nucleoside analogs.
  • Biology : Studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
  • Medicine : Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
  • Industry : Utilized in the development of nucleoside-based pharmaceuticals and biochemical research tools.

Mechanism of Action

The mechanism of action of Uridine, 5’-amino-5’-deoxy-5,6-dihydro- involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The reduction of the 5,6-double bond and the presence of the amino group at the 5’ position can influence the compound’s interactions with enzymes and other molecular targets, potentially leading to alterations in nucleic acid stability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 5’-amino-5’-deoxy-5,6-dihydro- is unique due to its specific modifications, which confer distinct chemical and biological properties. The presence of the amino group at the 5’ position and the reduction of the 5,6-double bond differentiate it from other nucleoside analogs, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

183617-36-9

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H15N3O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h4,6-8,14-15H,1-3,10H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1

InChI Key

IYVFIRVWUSKDCK-XVFCMESISA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)O

Origin of Product

United States

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